molecular formula C5H5N5 B13104647 Imidazo[2,1-c][1,2,4]triazin-3-amine CAS No. 253878-28-3

Imidazo[2,1-c][1,2,4]triazin-3-amine

Cat. No.: B13104647
CAS No.: 253878-28-3
M. Wt: 135.13 g/mol
InChI Key: VVCNEQLDZNUCQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-c][1,2,4]triazin-3-amine is a heterocyclic compound that features a fused ring system composed of an imidazole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[2,1-c][1,2,4]triazin-3-amine can be synthesized through various methods. One common approach involves the three-component reaction of 5,6-diphenyl-1,2,4-triazin-3-amine, aromatic aldehydes, and cyclohexyl isocyanide . This reaction typically occurs under mild conditions and can be performed in a one-pot synthesis, making it efficient and practical for laboratory-scale production.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Imidazo[2,1-c][1,2,4]triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield reduced derivatives with altered biological activities.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

CAS No.

253878-28-3

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

imidazo[2,1-c][1,2,4]triazin-3-amine

InChI

InChI=1S/C5H5N5/c6-4-3-10-2-1-7-5(10)9-8-4/h1-3H,6H2

InChI Key

VVCNEQLDZNUCQA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=NC2=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.